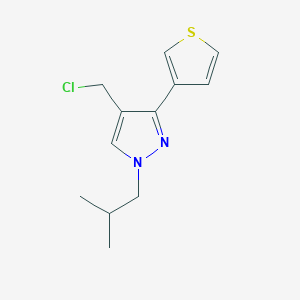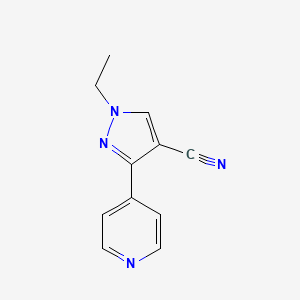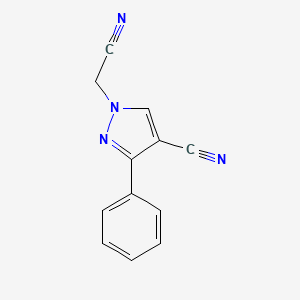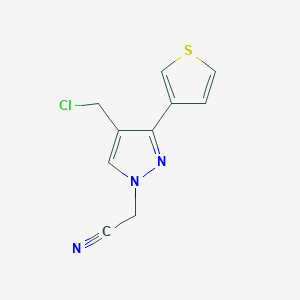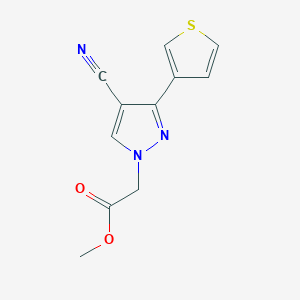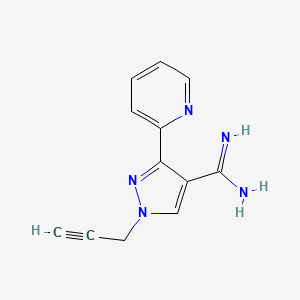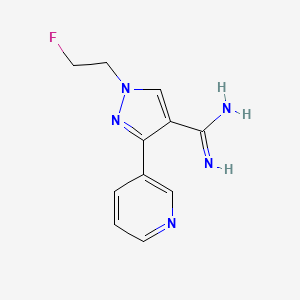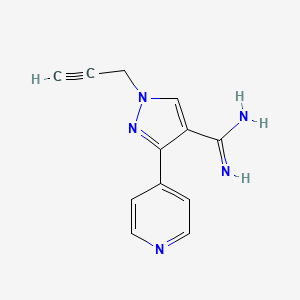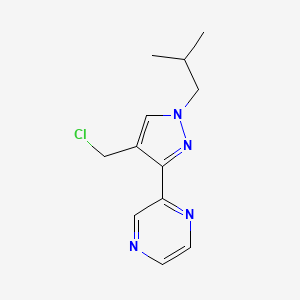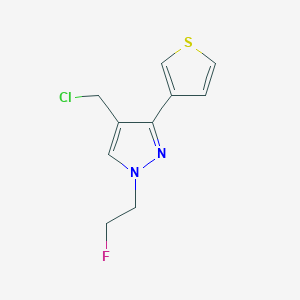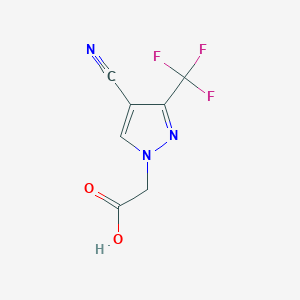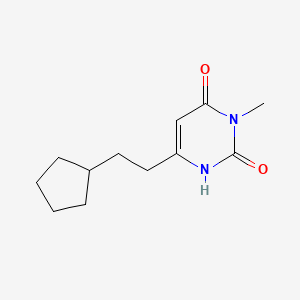
6-(2-环戊基乙基)-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CEMT-PD) is a novel pyrimidine derivative that has been studied for its potential applications in scientific research. CEMT-PD was initially discovered in a series of cyclopentyl-substituted pyrimidine derivatives, and has since been extensively studied for its unique properties and potential applications in various scientific research fields.
科学研究应用
合成和化学性质
研究人员已经合成了 1,2,3,4-四氢嘧啶-2,4-二酮的各种衍生物,并研究了它们的化学性质。例如,N-取代的 6-甲基-1,2,3,4-四氢嘧啶-2,4-二酮与脂肪族羧酸氯化物反应,得到 4-O-酰基衍生物,然后酰基发生 O,C-迁移。这些反应产生了烯胺衍生物,突出了该化合物在合成具有潜在材料科学和药物应用的新型有机分子中的用途 (Rubinov 等人,2008)。
分子结构分析
1,2,3,4-四氢嘧啶-2,4-二酮衍生物的分子结构研究也是一个重要的研究领域。例如,分析了 1-[(环丙基甲氧基)甲基]-6-(3,4-二甲氧基苄基)-5-乙基-1,2,3,4-四氢嘧啶-2,4-二酮乙醇半溶剂化物的晶体结构,揭示了其平面度和氢键模式的详细信息。此类分析对于理解化合物的相互作用和反应性至关重要,可以为其在药物设计和材料科学中的潜在应用提供信息 (El‐Brollosy 等人,2012)。
电催化应用
一些研究探索了 1,2,3,4-四氢嘧啶-2,4-二酮衍生物的电催化应用。例如,研究了某些衍生物在醇中在卤化钠存在下的电催化环化,导致取代螺巴比妥二氢呋喃的选择性形成。这项工作证明了该化合物在催化和有机合成中的潜在用途,为创建复杂杂环化合物提供了环保且有效的方法 (Elinson 等人,2021)。
超分子化学
此外,1,2,3,4-四氢嘧啶-2,4-二酮的衍生物已被用于构建超分子组装体。该领域的研究所关注于合成新型嘧啶衍生物,并研究它们与冠醚共结晶形成氢键超分子网络。这些研究有助于我们理解分子识别和自组装过程,这对开发新材料和纳米技术应用至关重要 (Fonari 等人,2004)。
属性
IUPAC Name |
6-(2-cyclopentylethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14-11(15)8-10(13-12(14)16)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHQTOIFYNCTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



